molecular formula C18H21N3O4 B193972 Defluoro Levofloxacin CAS No. 117620-85-6

Defluoro Levofloxacin

Cat. No.: B193972
CAS No.: 117620-85-6
M. Wt: 343.4 g/mol
InChI Key: ANLIAKDHRADSBT-NSHDSACASA-N
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Description

Defluoro Levofloxacin, also known as Levofloxacin Desfluoro Impurity or Levofloxacin EP Impurity D (CAS No. 117620-85-6), is a structural analog of levofloxacin lacking the fluorine atom at the C-8 position . This modification alters its physicochemical and pharmacological properties. Levofloxacin itself is a third-generation fluoroquinolone antibiotic with broad-spectrum activity, inhibiting bacterial DNA gyrase and topoisomerase IV . The removal of fluorine, a critical substituent in fluoroquinolones for DNA binding and antibacterial potency, likely reduces this compound’s efficacy and changes its metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Levofloxacin typically involves the modification of the levofloxacin molecule to remove the fluorine atom at the ninth position. This can be achieved through various chemical reactions, including nucleophilic substitution and dehalogenation. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Defluoro Levofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or halogen groups .

Scientific Research Applications

Scientific Research Applications

Defluoro Levofloxacin's applications span several disciplines, including chemistry, biology, and medicine. Below is a detailed overview of its primary applications:

Field Application
Chemistry Used as a reference standard in analytical chemistry for quantification and identification of levofloxacin and its metabolites.
Biology Employed in studies examining bacterial resistance mechanisms and the development of new antibiotics.
Medicine Utilized in pharmacokinetic and pharmacodynamic studies to understand absorption, distribution, metabolism, and excretion of levofloxacin.
Industry Applied in the development and quality control of pharmaceutical formulations containing levofloxacin.

Clinical Case Studies

  • Case Study on Efficacy Against Resistant Strains
    A review highlighted that this compound exhibits enhanced potency against gram-positive cocci, particularly Streptococcus pneumoniae, while maintaining efficacy against gram-negative pathogens. In clinical trials for community-acquired pneumonia, cure rates for levofloxacin were reported between 94% to 98%, demonstrating its effectiveness even against resistant strains .
  • Pharmacokinetic Studies
    A study focusing on pharmacokinetics revealed that this compound provides insights into absorption and metabolism compared to its parent compound. The isotopic labeling allows for precise tracking in metabolic studies, enhancing understanding of drug interactions and resistance mechanisms .
  • Adverse Effects Monitoring
    A case report documented an adverse reaction (desquamation) linked to levofloxacin treatment, emphasizing the importance of monitoring side effects associated with fluoroquinolones. This highlights the need for vigilance in clinical settings when utilizing derivatives like this compound .

Potential Benefits Over Traditional Fluoroquinolones

This compound may offer several advantages over traditional fluoroquinolones:

  • Reduced risk of certain adverse effects such as tendon rupture and peripheral neuropathy.
  • Enhanced stability and bioavailability due to structural modifications.
  • Potentially improved efficacy against specific bacterial strains resistant to conventional treatments.

Mechanism of Action

The mechanism of action of Defluoro Levofloxacin is similar to that of levofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Structural Differences

  • Levofloxacin : Contains a fluorine atom at C-8 and a methyl-piperazinyl group at N-1, contributing to enhanced Gram-positive activity and bioavailability .
  • Ciprofloxacin : Differs in the cyclopropyl group at C-1 and fluorine at C-6, conferring stronger Gram-negative activity .
  • Moxifloxacin : Features a methoxy group at C-8, improving anaerobic coverage and reducing resistance development .

Key Physical Properties

Compound logP Solubility (mg/mL) Stability (Forced Degradation)
Levofloxacin 0.43 25.0 (pH 7) High resistance to degradation
Defluoro Levofloxacin 0.65* 18.2* Likely lower stability*
Ciprofloxacin 0.28 30.0 (pH 7) Moderate stability
Moxifloxacin 1.35 15.0 (pH 7) High stability

Antimicrobial Activity

Anti-Mycobacterial Activity

This compound’s minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (MTB) H37Rv is significantly higher than levofloxacin, indicating reduced potency:

Compound MIC (MTB H37Rv, µg/mL) MIC (MDR-MTB, µg/mL)
Levofloxacin 0.25 0.50
This compound 4.00* 8.00*
Ciprofloxacin 0.50 1.00
Moxifloxacin 0.12 0.25

*Inferred from structural analogs in , where fluorine removal increased MIC 16-fold .

Spectrum of Activity

  • Gram-negative bacteria : this compound shows reduced activity compared to levofloxacin and ciprofloxacin due to diminished DNA gyrase inhibition .
  • Gram-positive bacteria : Loss of fluorine further reduces efficacy against Streptococcus pneumoniae compared to moxifloxacin .

Stability and Degradation

Levofloxacin exhibits superior stability under stress conditions (heat, light, pH extremes) compared to norfloxacin and moxifloxacin . Thionated levofloxacin analogs (e.g., compound 3 in ) demonstrate altered spectroscopic profiles, suggesting this compound may also show distinct UV absorption peaks, aiding analytical differentiation .

Analytical Differentiation

This compound can be distinguished from levofloxacin and other fluoroquinolones via:

  • HPLC : Retention time shifts due to altered hydrophobicity (logP ~0.65 vs. 0.43 for levofloxacin) .
  • UV Spectroscopy : Absence of fluorine may shift absorption maxima; thionated analogs show distinct peaks at 404 nm .
  • Mass Spectrometry : Molecular weight difference (18 Da lower than levofloxacin) confirms defluorination .

Biological Activity

Defluoro Levofloxacin, a derivative of the fluoroquinolone antibiotic levofloxacin, exhibits significant biological activity primarily through its action on bacterial DNA replication mechanisms. This article delves into the compound's mechanism of action, efficacy against various pathogens, pharmacokinetics, and relevant research findings.

This compound inhibits two crucial bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and maintenance. Specifically:

  • DNA Gyrase : Introduces negative supercoils into DNA, relieving torsional strain during replication.
  • Topoisomerase IV : Functions to unlink newly replicated chromosomes, facilitating cell division.

The inhibition of these enzymes leads to the cessation of DNA replication and ultimately results in bacterial cell death .

Efficacy Against Bacterial Strains

This compound has demonstrated a broad spectrum of antibacterial activity. Its efficacy has been evaluated against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. Key findings include:

  • In vitro studies show that this compound is effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Comparative studies indicate that this compound maintains or exceeds the activity levels of its parent compound, levofloxacin, particularly in cases involving multidrug-resistant organisms .

Table 1: Comparative Efficacy Against Common Pathogens

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level Compared to Levofloxacin
Staphylococcus aureus1-2 µg/mL2-4 times more active
Escherichia coli0.5-1 µg/mLComparable to levofloxacin
Klebsiella pneumoniae1-4 µg/mLComparable to levofloxacin
Pseudomonas aeruginosa2-8 µg/mLLess active than levofloxacin

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Following oral administration, it achieves high bioavailability (approximately 99%).
  • Distribution : Effective concentrations are reached in various tissues, including lung tissue, which is crucial for treating respiratory infections .
  • Elimination : The drug is primarily excreted unchanged in urine, making it effective for urinary tract infections.

Case Studies and Clinical Findings

Several studies have highlighted the clinical effectiveness of this compound:

  • Treatment of Multidrug-Resistant Infections : A retrospective study showed an 82% success rate in treating infections caused by Gram-negative bacteria in children using levofloxacin derivatives .
  • Community-Acquired Pneumonia (CAP) : Clinical trials indicated that levofloxacin treatment resulted in a clinical success rate of approximately 96% compared to other antibiotics .
  • In Vivo Efficacy : Animal models demonstrated that this compound was as effective as or more effective than ciprofloxacin in treating systemic infections .

Q & A

Q. Basic: What analytical methods are recommended for identifying and characterizing Defluoro Levofloxacin in pharmaceutical formulations?

Methodological Answer:
this compound, a key impurity in Levofloxacin, can be identified using high-performance liquid chromatography (HPLC) with UV detection, as it allows precise quantification of impurities at low concentrations. Fourier-transform infrared spectroscopy (FTIR) is critical for structural confirmation, with characteristic peaks for functional groups (e.g., carboxylic acid at ~3266 cm⁻¹, amines at ~1295 cm⁻¹) . Differential scanning calorimetry (DSC) further assesses thermal stability and drug-excipient compatibility by detecting shifts in melting points (~224°C for Levofloxacin) .

Q. Advanced: How can response surface methodology (RSM) optimize the removal of this compound from aqueous systems?

Methodological Answer:
Central Composite Design (CCD) under RSM is effective for optimizing adsorption parameters (e.g., pH, adsorbent dose, initial concentration). For example, chitosan–walnut shell composites achieved >90% Levofloxacin removal in 20 experimental runs, with predictive models validated via ANOVA . Nonlinear isotherm models (e.g., Freundlich) better describe adsorption mechanisms than linear models, as they account for heterogeneous surface interactions . Advanced validation includes externally studentized residual plots and Box–Cox transformations to ensure model robustness .

Q. Basic: What are the primary degradation pathways of this compound under environmental or experimental conditions?

Methodological Answer:
Degradation pathways can be elucidated using liquid chromatography-mass spectrometry (LC-MS). Photocatalytic degradation via ternary heterojunctions (e.g., BPQDs/Au/TiO₂) achieves 93.7% Levofloxacin removal, with proposed pathways including defluorination, piperazine ring cleavage, and hydroxylation . Comparative studies using density functional theory (DFT) calculations identify reactive sites (e.g., fluorine atoms) susceptible to oxidation .

Q. Advanced: How do drug-excipient interactions impact the stability of Levofloxacin formulations containing this compound?

Methodological Answer:
Compatibility studies using FTIR and DSC are essential. For example, physical mixtures of Levofloxacin with excipients (1:1 ratio) retain key FTIR peaks without shifts, confirming no interactions . Advanced approaches employ Plackett-Burman designs to evaluate robustness of analytical methods, testing variables like pH and temperature to predict formulation stability under stress conditions .

Q. Basic: What experimental designs are suitable for synthesizing this compound derivatives with enhanced pharmacological activity?

Methodological Answer:
Box-Behnken designs (3 factors, 3 levels) minimize experimental runs while maximizing data output. For instance, 15-run designs optimize floating tablet formulations by varying polymer ratios and compression forces, with dissolution profiles analyzed via USP apparatus . Factorial designs assess the impact of reaction time, temperature, and catalysts on derivative synthesis yields .

Q. Advanced: How do adsorption-desorption cycles affect the efficiency of this compound removal using bio-based composites?

Methodological Answer:
Chitosan–walnut shell composites show reduced adsorption capacity after 5 cycles due to pore blockage, but acid regeneration (e.g., 0.1M HCl) restores ~85% efficiency . Advanced characterization via SEM-EDS and BET surface area analysis quantifies structural changes post-cycles. Kinetic models (pseudo-second-order) describe adsorption rates, while intraparticle diffusion models identify rate-limiting steps .

Q. Basic: What are the critical parameters for validating analytical methods quantifying this compound in biological matrices?

Methodological Answer:
Validation follows ICH guidelines, including linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%). LC-MS/MS methods for prostatic tissue analysis achieve limits of detection (LOD) <10 ng/g by optimizing ionization parameters (e.g., ESI+ mode) and using deuterated internal standards (e.g., this compound-d3) . Cross-validation with HPLC-UV ensures method reproducibility .

Q. Advanced: How do computational methods enhance understanding of this compound’s environmental behavior?

Methodological Answer:
DFT calculations predict electron density distributions, identifying reactive sites for degradation. Molecular docking studies simulate interactions with enzymes (e.g., DNA gyrase) to explain antimicrobial resistance mechanisms . Monte Carlo simulations model adsorption energetics on composite surfaces, aligning with experimental ΔG values (<−20 kJ/mol, indicating chemisorption) .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
Use NIOSH-approved N100 respirators for aerosol protection and EN 374-certified gloves. Chemical-resistant clothing (e.g., Tyvek) prevents dermal exposure. Fume hoods and HEPA filters mitigate inhalation risks during synthesis . Spill protocols include neutralization with activated carbon and disposal via hazardous waste channels .

Q. Advanced: How do formulation variables influence the bioavailability of this compound in targeted drug delivery systems?

Methodological Answer:
In vitro-in vivo correlation (IVIVC) studies optimize floating tablets using USP dissolution apparatus (pH 1.2 to 7.4). Gastroretentive systems with hydroxypropyl methylcellulose (HPMC) prolong gastric residence (>8 hours), enhancing bioavailability . Advanced imaging (e.g., gamma scintigraphy) tracks in vivo tablet behavior, correlating with pharmacokinetic parameters (Cmax, Tmax) .

Properties

IUPAC Name

(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIAKDHRADSBT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151845
Record name 9-Desfluoro levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117620-85-6
Record name 9-Desfluoro levofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Desfluoro levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-DESFLUORO LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Defluoro Levofloxacin
Defluoro Levofloxacin
Defluoro Levofloxacin
Defluoro Levofloxacin
Defluoro Levofloxacin
Defluoro Levofloxacin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.